molecular formula C19H23ClN6O B11286661 N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11286661
M. Wt: 386.9 g/mol
InChI Key: POXUOHXNMMKGLF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl group and the 2,6-dimethylmorpholin-4-yl group can be done via nucleophilic substitution reactions.

    Methylation: The methyl group is introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction Products: Amines or alcohols depending on the functional groups reduced.

    Substitution Products: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine can be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

This compound may have potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals. Its unique properties may make it suitable for use in various industrial applications, including as a catalyst or in material science.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: shares similarities with other pyrazolo[3,4-d]pyrimidine derivatives.

    N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with different substituents on the phenyl ring.

    N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Lacks the dimethyl groups on the morpholine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylmorpholin-4-yl group, in particular, may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H23ClN6O

Molecular Weight

386.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H23ClN6O/c1-11-5-6-14(7-16(11)20)22-17-15-8-21-25(4)18(15)24-19(23-17)26-9-12(2)27-13(3)10-26/h5-8,12-13H,9-10H2,1-4H3,(H,22,23,24)

InChI Key

POXUOHXNMMKGLF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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